molecular formula C6H4Cl2N2O B1471297 3-Amino-2,6-dichloroisonicotinaldehyde CAS No. 1159813-21-4

3-Amino-2,6-dichloroisonicotinaldehyde

Cat. No. B1471297
M. Wt: 191.01 g/mol
InChI Key: MWYKYZVPABGBFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 3-Amino-2,6-dichloroisonicotinaldehyde consists of a six-membered aromatic ring with two chlorine atoms, two nitrogen atoms, and an aldehyde group. Unfortunately, the specific structural analysis is not available in the search results.


Physical And Chemical Properties Analysis

3-Amino-2,6-dichloroisonicotinaldehyde has a molecular weight of 191.01 g/mol. The specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis of Selective Inhibitors

One study focused on the synthesis and structure-activity relationships of compounds as selective inhibitors for protein tyrosine kinases, with selectivity for c-Src. This involved condensing 4,6-diaminonicotinaldehyde with 2,6-dichlorophenylacetonitrile and further modifications to produce the desired compounds, showcasing the use of similar chemical frameworks in drug discovery and the development of therapeutic agents (Thompson et al., 2000).

Organocatalytic Reactions

Another research area involves the design of new strategies for enantioselective catalysis using organic chemicals as reaction catalysts. This includes the development of enantioselective organocatalytic Diels-Alder reactions, demonstrating the role of compounds with similar structural features in facilitating organocatalytic processes for the synthesis of biologically important molecules (Paras & MacMillan, 2001).

Antibacterial Activity

Research also extends to the synthesis of novel heterocyclic scaffolds with antibacterial activity. A study discovered a multicomponent reaction leading to 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, highlighting the potential of using structural analogs for developing new antibacterial agents (Frolova et al., 2011).

Green Synthesis Applications

Another application is the use of sodium ascorbate as a catalyst for the synthesis of densely functionalized pyrazoles, showcasing the compound's role in promoting environmentally friendly multicomponent cyclocondensations. This exemplifies the shift towards greener chemistry practices in synthesizing complex organic molecules (Kiyani & Bamdad, 2018).

Enzymatic Pathways in Microorganisms

Additionally, research on enzymatic pathways in microorganisms includes the study of an enzyme responsible for the deamination of a chemically unstable intermediate in the metabolic pathway of 4-amino-3-hydroxybenzoic acid, highlighting the compound's importance in understanding and manipulating bacterial metabolic processes (Orii et al., 2004).

Safety And Hazards

The safety data sheet for 3-Amino-2,6-dichloroisonicotinaldehyde indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-amino-2,6-dichloropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c7-4-1-3(2-11)5(9)6(8)10-4/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYKYZVPABGBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,6-dichloroisonicotinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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